2-Amino-3-methyl-3-phenylbutanoic acid

Vue d'ensemble

Description

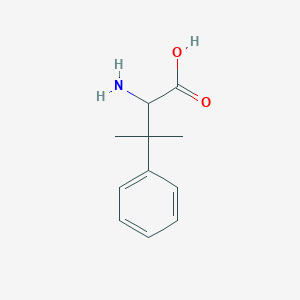

2-Amino-3-methyl-3-phenylbutanoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is a derivative of phenylalanine and is known for its role in various biochemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the aza-Michael addition of phenylethylamine to 3-aroylbutenoic acids, followed by crystallization-induced asymmetric transformation (CIAT) . This method allows for efficient control over the stereochemistry of the product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves the use of readily available chiral auxiliaries or chirality mediators to build new stereogenic centers . The CIAT process is particularly favored for its robustness and simplicity of operation .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

2-Amino-3-methyl-3-phenylbutanoic acid has several scientific research applications, including:

Inhibitor Synthesis: It is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase.

Antagonistic Properties: It acts as a phenylalanine antagonist for Leuconostoc dextranicum, preventing the toxicity due to thienylalanine.

Quantum Computational and Spectroscopic Studies: Density functional theory calculations, spectroscopic studies, and ligand-protein docking have been used to analyze this compound and its derivatives.

Synthesis of Derivatives: Research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid.

Microcystin Analysis: The compound has been used in the analysis of microcystins, a family of toxic peptides.

Mécanisme D'action

The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid is not entirely clear from the available information. it is known to interact with specific enzymes and receptors, influencing various biochemical pathways. Its role as an inhibitor in bestatin suggests it may interfere with aminopeptidase activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-methylbutanoic acid:

Phenylalanine: This compound is structurally similar but does not have the additional methyl group on the butanoic acid chain.

Uniqueness

2-Amino-3-methyl-3-phenylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its ability to act as an inhibitor and its role in various synthetic applications highlight its importance in scientific research.

Activité Biologique

2-Amino-3-methyl-3-phenylbutanoic acid, commonly referred to as Phenibut , is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention for its diverse biological activities, particularly its nootropic and anxiolytic properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.25 g/mol. The compound features an amino group, a methyl group, and a phenyl group, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 175.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5438-07-3 |

Phenibut primarily acts as a GABA_B receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system (CNS). This action leads to:

- Anxiolytic Effects : Reducing anxiety levels by promoting relaxation and calmness.

- Nootropic Effects : Enhancing cognitive functions such as memory and learning.

- Neuroprotective Properties : Potentially protecting neurons from damage due to oxidative stress.

The interaction with GABA_B receptors also influences other neurotransmitter systems, including dopamine and serotonin pathways, which may contribute to its mood-enhancing effects.

Anxiolytic Effects

Several studies have demonstrated the efficacy of Phenibut in reducing anxiety symptoms. For instance, a study involving animal models indicated that Phenibut administration significantly decreased anxiety-like behavior in elevated plus-maze tests, suggesting its potential as an anxiolytic agent .

Nootropic Effects

Research has shown that Phenibut may improve cognitive performance. In human trials, subjects reported enhanced memory recall and focus after Phenibut supplementation. A double-blind study indicated improvements in cognitive tasks among participants using Phenibut compared to placebo .

Neuroprotective Effects

Phenibut's neuroprotective properties have been explored in various contexts. In vitro studies suggest that it can mitigate neuronal damage caused by excitotoxicity and oxidative stress . This property may have implications for conditions such as neurodegenerative diseases.

Case Studies and Clinical Research

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed that those treated with Phenibut experienced a significant reduction in anxiety scores compared to those receiving a placebo. The treatment was well-tolerated with minimal side effects .

- Cognitive Enhancement in Students : A study focusing on university students found that those who took Phenibut before exams reported higher levels of concentration and better performance compared to their peers who did not use the supplement .

Safety and Side Effects

While Phenibut is generally considered safe when used appropriately, it can lead to side effects such as dizziness, sedation, and potential withdrawal symptoms upon discontinuation after prolonged use. The risk of dependency has been noted in some users, highlighting the need for careful monitoring during use .

Propriétés

IUPAC Name |

2-amino-3-methyl-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRAZODPBFLQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.